molecular formula C15H14N4O2S B2563838 3-((4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile CAS No. 260446-88-6

3-((4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile

Cat. No. B2563838
CAS RN: 260446-88-6
M. Wt: 314.36
InChI Key: SNNPLKRKFXRVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality 3-((4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Functionalization

The formyl group in this compound makes it a valuable precursor for organic synthesis. Aldehydes are fundamental building blocks in chemistry, serving as starting points for constructing more complex molecules. In particular, functionalizing nucleic acids with formyl groups allows for versatile derivatization, enabling applications in drug discovery, bioconjugation, and molecular labeling .

Supramolecular Chemistry and Molecular Recognition

Nucleic bases, including uracil derivatives, play a crucial role in supramolecular chemistry. Their ability to form hydrogen bonds allows them to interact with complementary functions, as observed in DNA. The compound’s imide moiety, combined with its nucleic base structure, makes it useful for designing molecular sensors, recognition elements, and host-guest systems .

Materials Science and Catalysis

The hydroxyl group in this compound can participate in various catalytic reactions. Researchers can explore its potential as a ligand or catalyst in metal-mediated transformations. Additionally, the formyl group may facilitate the functionalization of materials, such as modifying surfaces or enhancing reactivity in polymer chemistry .

Medicinal Chemistry and Drug Design

Given its multifunctional nature, this compound could serve as a scaffold for drug development. Medicinal chemists can exploit its formyl group for introducing pharmacophores or targeting specific biological pathways. Furthermore, the imide moiety may contribute to drug-receptor interactions .

Photophysics and Optoelectronics

The compound’s unique structure could find applications in optoelectronic devices. Researchers might investigate its photophysical properties, such as fluorescence, phosphorescence, or photoinduced charge transfer. The formyl group could be leveraged for designing fluorescent probes or sensors .

Biological Probes and Imaging Agents

The hydroxyl group and formyl group make this compound suitable for bioconjugation. By attaching it to biomolecules (e.g., proteins, peptides, or nucleic acids), researchers can create specific probes for imaging studies. Its stability as a methyl hemiacetal enhances its utility in biological environments .

properties

IUPAC Name

3-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-N-methylanilino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-19(8-2-7-16)11-5-3-10(4-6-11)9-12-13(20)17-15(22)18-14(12)21/h3-6,9H,2,8H2,1H3,(H2,17,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNPLKRKFXRVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl)(methyl)amino)propanenitrile

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